PEG24 Spacer Length Advantage
The PEG24 spacer in Azido-PEG24-NHS ester provides a longer molecular tether than shorter analogs, such as Azido-PEG12-NHS ester or Azido-PEG8-NHS ester. While direct comparative degradation data for Azido-PEG24-NHS ester in PROTACs are not publicly available, class-level inference from systematic linker-length studies demonstrates that PEG chain length directly governs ternary complex formation efficiency and degradation potency [1][2]. The PEG24 chain (24 ethylene oxide units) is designed to bridge inter-protein distances that may be suboptimally spanned by shorter PEG8 or PEG12 linkers, which can reduce degradation efficiency in certain PROTAC targets [3].
| Evidence Dimension | PEG spacer length |
|---|---|
| Target Compound Data | 24 ethylene oxide units |
| Comparator Or Baseline | PEG8 (8 units) and PEG12 (12 units) |
| Quantified Difference | 3× longer than PEG8; 2× longer than PEG12 |
| Conditions | N/A (structural property) |
Why This Matters
Longer spacer length enables bridging of larger distances between E3 ligase and target protein binding pockets, a critical variable for achieving productive ternary complex formation in PROTAC design [1].
- [1] Troup RI, et al. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. J Med Chem. 2021;64(12):8042-8052. View Source
- [2] Bemis TA, et al. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. J Med Chem. 2021. View Source
- [3] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. View Source
